

Initial Safety and Toxicity Profile of Bevantolol: A Technical Overview

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Compound of Interest

Compound Name:	Bevantolol
Cat. No.:	B1218773

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Introduction

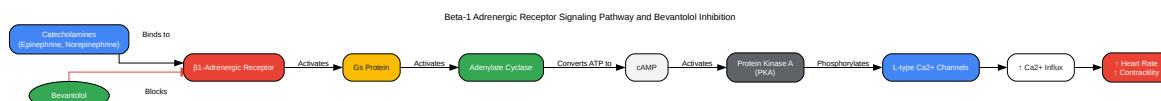
Bevantolol is a cardioselective β -1 adrenergic receptor antagonist that was developed for the treatment of hypertension and angina pectoris.^[1] It is characterized by its lack of intrinsic sympathomimetic activity and weak membrane-stabilizing properties.^[2] Although **Bevantolol** showed a favorable safety profile in clinical trials, its New Drug Application was withdrawn in 1989, which may account for the limited availability of comprehensive public preclinical toxicity data.^{[3][4]} This guide synthesizes the available information on the initial safety and toxicity studies of **Bevantolol**, providing an in-depth overview for researchers and drug development professionals.

Mechanism of Action and Potential On-Target Toxicity

Bevantolol's primary mechanism of action is the selective blockade of β -1 adrenergic receptors, which are predominantly located in cardiac tissue.^[2] This antagonism of catecholamine (e.g., adrenaline and noradrenaline) action leads to a reduction in heart rate, myocardial contractility, and blood pressure. The cardioselectivity of **Bevantolol** is attributed to the 3,4-dimethoxyphenyl moiety in its chemical structure.

While this mechanism is responsible for its therapeutic effects, it also dictates its potential on-target toxicity. Excessive β -1 blockade can lead to bradycardia (an abnormally slow heart rate), hypotension (low blood pressure), and atrioventricular block. In preclinical studies, intravenous doses of 10 mg/kg were required to induce direct myocardial depression in reserpinized dogs.

Signaling Pathway of Beta-Adrenergic Receptor Antagonism by Bevantolol



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Caption: Simplified signaling pathway of beta-1 adrenergic receptor antagonism by **Bevantolol**.

Preclinical Safety and Toxicity Assessment

Due to the limited public availability of specific preclinical toxicity data for **Bevantolol**, this section outlines the standard experimental protocols for a representative beta-blocker, supplemented with available data for **Bevantolol**.

Acute Toxicity

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance and to establish the median lethal dose (LD50).

Experimental Protocol: Acute Oral Toxicity (Rodent Model)

- Test System: Wistar rats (or a similar rodent strain), typically young adults of both sexes.
- Methodology: Based on OECD Guideline 423 (Acute Toxic Class Method). Animals are fasted overnight before administration of a single oral dose of **Bevantolol** via gavage.
- Dose Levels: A starting dose (e.g., 300 mg/kg) is administered to a small group of animals. Subsequent doses are increased or decreased based on the observed mortality and clinical signs of toxicity.
- Observation Period: Animals are observed for up to 14 days for signs of toxicity, including changes in behavior, body weight, and mortality.
- Endpoint: Determination of the LD50 value.

Quantitative Data: Acute Toxicity of **Bevantolol**

Species	Route	Parameter	Value	Reference
Rat	Oral	Predicted LD50	2.0966 mol/kg	

Note: The LD50 value is a predicted value from computational modeling and not from experimental studies. A safety data sheet for **Bevantolol** hydrochloride states that accidental ingestion of less than 150 grams may be fatal in humans, though this is not a formal toxicity value.

Subchronic and Chronic Toxicity

These studies evaluate the effects of repeated dosing over an extended period to identify target organs for toxicity and to establish a No-Observed-Adverse-Effect-Level (NOAEL).

Experimental Protocol: 90-Day Oral Toxicity (Rodent Model)

- Test System: Sprague-Dawley rats, with an equal number of male and female animals per group.
- Methodology: Based on OECD Guideline 408. **Bevantolol** is administered daily via oral gavage for 90 consecutive days.

- Dose Levels: At least three dose levels (low, mid, high) and a control group receiving the vehicle only.
- Endpoints: Daily clinical observations, weekly body weight and food consumption measurements, hematology, clinical chemistry, urinalysis, and comprehensive histopathological examination of organs at the end of the study.

Experimental Protocol: Subchronic/Chronic Toxicity (Non-Rodent Model)

- Test System: Beagle dogs are a common non-rodent species for cardiovascular drugs.
- Methodology: Daily oral administration (e.g., in gelatin capsules) for a duration of 3 to 12 months.
- Endpoints: Similar to the rodent studies, with the addition of cardiovascular monitoring (e.g., electrocardiogram, blood pressure).

Summary of Findings for **Bevantolol**

While specific quantitative data from subchronic and chronic toxicity studies for **Bevantolol** are not publicly available, clinical studies have shown that long-term administration (up to four years) was well-tolerated.

Reproductive and Developmental Toxicity

These studies are conducted to assess the potential effects of a drug on fertility, embryonic and fetal development, and pre- and postnatal development.

Experimental Protocol: Fertility and Early Embryonic Development (Segment I)

- Test System: Wistar rats.
- Methodology: Male rats are dosed for a period before mating and during mating. Female rats are dosed for a period before mating, during mating, and through implantation.
- Endpoints: Mating performance, fertility indices, and number of implantations.

Experimental Protocol: Embryo-Fetal Development (Segment II)

- Test System: Pregnant rats and rabbits.
- Methodology: Dosing occurs during the period of organogenesis.
- Endpoints: Examination of fetuses for external, visceral, and skeletal malformations.

Experimental Protocol: Pre- and Postnatal Development (Segment III)

- Test System: Pregnant rats.
- Methodology: Dosing from implantation through lactation.
- Endpoints: Evaluation of maternal health, and the growth, development, and reproductive performance of the offspring.

Summary of Findings for Beta-Blockers

Studies on other beta-blockers, such as atenolol, have shown potential for developmental toxicity, including intrauterine growth retardation, in both animals and humans. Specific data for **Bevantolol** is not available.

Genotoxicity and Carcinogenicity

Genotoxicity assays are performed to assess the potential of a drug to cause genetic mutations or chromosomal damage. Carcinogenicity studies evaluate the potential for a drug to cause cancer with long-term exposure.

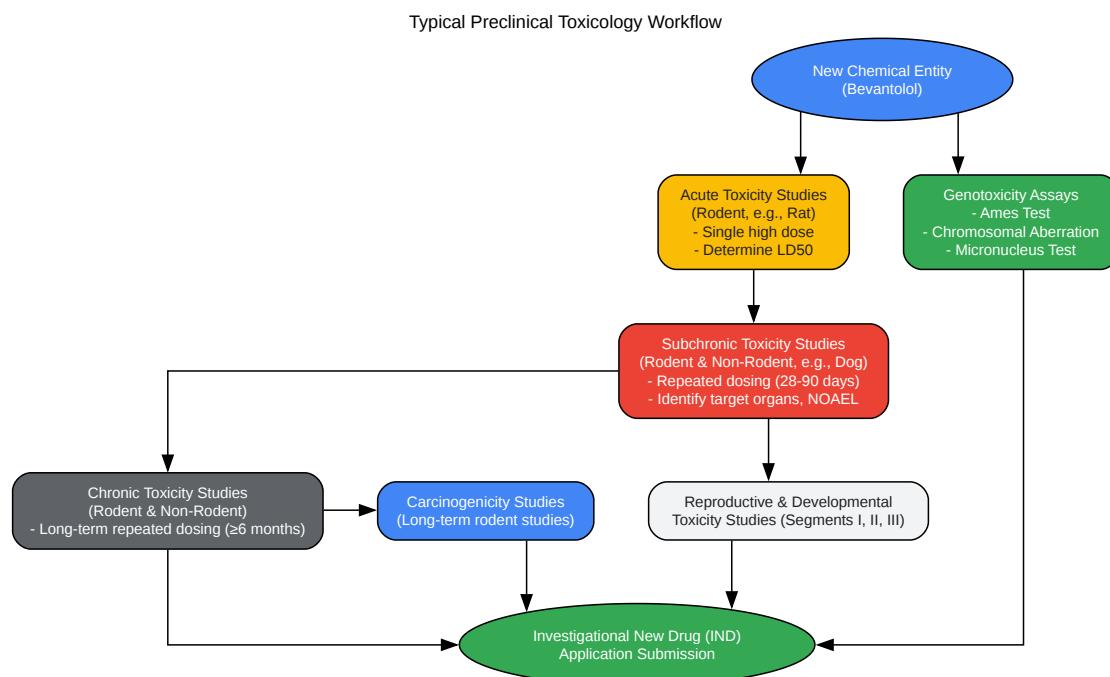
Experimental Protocols: Genotoxicity

- Ames Test (Bacterial Reverse Mutation Assay): Detects point mutations in bacterial strains.
- In Vitro Chromosomal Aberration Assay: Evaluates chromosomal damage in mammalian cells.
- In Vivo Micronucleus Assay: Assesses chromosomal damage in the bone marrow of rodents.

Summary of Findings

No specific genotoxicity or carcinogenicity data for **Bevantolol** is publicly available.

Experimental Workflow for Preclinical Toxicology Assessment



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Caption: A generalized workflow for the preclinical safety assessment of a new drug candidate.

Clinical Safety Summary

Clinical trials with **Bevantolol** demonstrated a favorable safety profile.

Summary of Adverse Events in Clinical Trials

Study Type	Key Findings	Reference
Double-blind and long-term open-label studies	Incidence of adverse experiences was low and similar to placebo. Adverse events were mostly mild to moderate and typical of beta-blockers.	
	Very few patients withdrew due to adverse effects.	
Multicenter open-label trial in severe hypertension	Abnormal laboratory data detected in 3 out of 24 patients.	
	One patient complained of a mild headache.	
	Safety ratio was reported as 83.3% (20 out of 24 patients).	

Conclusion

Based on the available preclinical pharmacological profile and the results from clinical trials, **Bevantolol** was considered to have a favorable safety profile. Its toxicity is primarily linked to its on-target pharmacological effects on the cardiovascular system. The lack of detailed, publicly available quantitative preclinical toxicity data is a significant limitation, likely resulting from the cessation of its commercial development. Researchers interested in **Bevantolol** or similar compounds should consider its known pharmacological actions as the primary driver of its potential toxicity.

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